3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
Overview
Description
The compound “3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine” is a complex organic molecule. It contains a benzyloxy group, a bromophenyl group, a diisopropylamino group, and a phenyl group attached to a three-carbon chain .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzyloxy group, the introduction of the bromine atom on the phenyl ring, and the attachment of the diisopropylamino group . The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the three-carbon chain. The presence of the aromatic phenyl rings and the polar amine group would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzyloxy group, the bromine atom on the phenyl ring, and the diisopropylamino group . The benzylic position is often reactive towards both nucleophilic and electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic phenyl rings and the polar amine group could affect its solubility, melting point, and boiling point .Scientific Research Applications
1. Use in C–H⋯X Hydrogen Bonding and Catalyst Design
- Application Summary : The 1,2,3-Triazole framework, which can act as both a hydrogen bond donor and metal chelator, has been used in the design of an effective Pd-catalyst for carbonylation and carbon–carbon bond formation .
- Methods of Application : The click-modified magnetic nanocatalyst Pd@click-Fe 3 O 4 /chitosan was prepared, in which the triazole moiety plays a dual role as both a strong linker and an excellent ligand and immobilizes the palladium species in the catalyst matrix .
- Results or Outcomes : The nanostructure was found to be an efficient catalyst for the CO gas-free formylation of aryl halides using formic acid (HCOOH) as the most convenient, inexpensive and environmentally friendly CO source .
2. Use in the Synthesis of Benzyl Ethers and Esters
- Application Summary : 2-Benzyloxy-1-methylpyridinium triflate is a neutral organic salt that releases an electrophilic benzyl species upon warming. It has been used for the synthesis of benzyl ethers from alcohols .
- Methods of Application : A mixture of alcohol, 2-benzyloxy-1-methylpyridinium triflate, and MgO in toluene was cooled in an ice bath, and methyl triflate was added dropwise. The ice bath was replaced with an oil bath, which was gradually warmed .
- Results or Outcomes : Benzyl ethers were prepared in good to excellent yield by in situ methylation of 2-benzyloxy-1-methylpyridinium triflate .
3. Use in Anion Recognition
- Application Summary : The 1,2,3-Triazole framework, which can act as both a hydrogen bond donor and metal chelator, has been used in anion recognition where many weak C–H⋯X n − interactions were accrued through hydrogen bonding and electrostatic interactions .
- Methods of Application : The click-modified magnetic nanocatalyst Pd@click-Fe 3 O 4 /chitosan was prepared, in which the triazole moiety plays a dual role as both a strong linker and an excellent ligand and immobilizes the palladium species in the catalyst matrix .
- Results or Outcomes : The nanostructure was found to be an efficient catalyst for the CO gas-free formylation of aryl halides using formic acid (HCOOH) as the most convenient, inexpensive and environmentally friendly CO source .
4. Use in the Synthesis of Other Arylmethyl Ethers
- Application Summary : 2-Benzyloxy-1-methylpyridinium triflate is a neutral organic salt that releases an electrophilic benzyl species upon warming. It has been used for the synthesis of other arylmethyl ethers .
- Methods of Application : A mixture of alcohol, 2-benzyloxy-1-methylpyridinium triflate, and MgO in toluene was cooled in an ice bath, and methyl triflate was added dropwise. The ice bath was replaced with an oil bath, which was gradually warmed .
- Results or Outcomes : Arylmethyl ethers were prepared in good to excellent yield by in situ methylation of 2-benzyloxy-1-methylpyridinium triflate .
3. Use in Anion Recognition
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(5-bromo-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34BrNO/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29)15-16-28(27)31-20-23-11-7-5-8-12-23/h5-16,19,21-22,26H,17-18,20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJWCSOSZIQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514244 | |
Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine | |
CAS RN |
156755-27-0 | |
Record name | 5-Bromo-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156755-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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